molecular formula C21H22ClNO4 B4309743 3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID

3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID

Cat. No.: B4309743
M. Wt: 387.9 g/mol
InChI Key: PNLRZNSTMBNSOY-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID is an organic compound with a complex structure It features a chlorobenzoyl group, a cyclopentyloxyphenyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process often involves:

    Formation of the chlorobenzoyl intermediate: This can be achieved through the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

    Formation of the cyclopentyloxyphenyl intermediate: This involves the reaction of 4-hydroxybenzaldehyde with cyclopentanol in the presence of an acid catalyst to form 4-(cyclopentyloxy)benzaldehyde.

    Coupling of intermediates: The final step involves the reaction of the chlorobenzoyl chloride with the cyclopentyloxybenzaldehyde in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorobenzoyl)amino]propanoic acid
  • 3-[4-(cyclopentyloxy)phenyl]propanoic acid
  • 4-chlorobenzoyl chloride

Uniqueness

3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-3-(4-cyclopentyloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4/c22-16-9-5-15(6-10-16)21(26)23-19(13-20(24)25)14-7-11-18(12-8-14)27-17-3-1-2-4-17/h5-12,17,19H,1-4,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLRZNSTMBNSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID
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3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID
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3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID
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3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID
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3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID
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3-[(4-CHLOROPHENYL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID

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